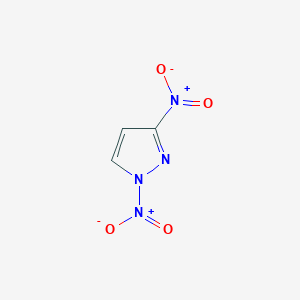
1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene
説明
1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene, with the chemical formula C7H2Cl2F3NO2, is an organic compound . It appears as a yellow crystal or a powdery solid .
Molecular Structure Analysis
The molecular weight of 1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene is 260 . The InChI code for this compound is 1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H .
Chemical Reactions Analysis
While specific chemical reactions involving 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene are not detailed in the sources retrieved, it’s important to note that aromatic nitro compounds like this can range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation .
Physical And Chemical Properties Analysis
1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene has a molecular weight of 260 . It appears as a yellow crystal or a powdery solid . The compound has a density of 1.638±0.06 g/cm3 (20 ºC 760 Torr), a boiling point of 239.3±35.0℃ (760 Torr), and a melting point of about 65-70°C .
科学的研究の応用
Synthesis of Heterocyclic Compounds
1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene is utilized in the synthesis of heterocyclic compounds, such as benzimidazoles, which have potential applications due to their structural features. A study demonstrated a three-step synthesis sequence starting from a similar compound, 1-chloro-2-nitro-4-(trifluoromethyl)benzene, efficiently yielding benzimidazoles and other heterocyclic compounds (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).
Vicarious Nucleophilic Substitution Reactions
The compound is involved in vicarious nucleophilic substitution reactions. For instance, nitro(pentafluorosulfanyl)benzenes, structurally related to 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene, have been used in substitution reactions with carbanions to yield various substituted benzenes, highlighting its utility in chemical synthesis (Beier, Pastýříková, & Iakobson, 2011).
Anion Transport Studies
1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene derivatives are studied for their anion transport capabilities. Modification of related compounds with electron-withdrawing groups like trifluoromethyl and nitro groups significantly enhances their anionophoric activity, demonstrating the compound's potential in ion transport applications (Peng et al., 2016).
Synthesis of Polyetherimide
The compound has been used in the synthesis of fluorine-containing polyetherimide, a type of high-performance polymer. This involves synthesizing intermediates like 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, derived from reactions involving 2-chloro-5-nitrobenzene trifluoride, which is structurally similar to 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene (Yu Xin-hai, 2010).
Crystal Structure Analysis
The compound has been used in studies focusing on crystal structure analysis. For example, research on isomers of 3-nitrobenzotrifluoride, closely related to 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene, revealed insights into their crystal packing and interactions, which are vital for understanding material properties (Lynch & Mcclenaghan, 2003).
Electrosynthesis Applications
The compound has been involved in electrosynthesis studies. For instance, research on the electrosynthesis of related chloro- and nitro-benzenes provides insights into efficient synthetic routes and the behavior of such compounds under electrochemical conditions (Thirunavukkarasu, 1999).
Safety And Hazards
1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene is an organic compound with certain toxicity and should be handled in accordance with safe operating procedures . During use, care should be taken to avoid inhalation, contact with the skin, entry into the eyes, or ingestion into the body . Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF) .
特性
IUPAC Name |
1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOBIBPWXIPEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633106 | |
| Record name | 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | |
CAS RN |
400-65-7 | |
| Record name | 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)





![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)




![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)
